molecular formula C17H19F6N3O2 B2724749 N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 2319719-25-8

N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2724749
CAS No.: 2319719-25-8
M. Wt: 411.348
InChI Key: UOGTYZUMCKTDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-N’-[3-(trifluoromethyl)phenyl]oxamide is a synthetic compound characterized by the presence of trifluoromethyl groups and a piperidine ring The trifluoromethyl groups contribute to the compound’s unique chemical properties, including high electronegativity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-N’-[3-(trifluoromethyl)phenyl]oxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions using reagents like trifluoroethyl iodide.

    Coupling with Trifluoromethylphenyl Group: The final step involves coupling the piperidine derivative with a trifluoromethylphenyl derivative using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the oxamide group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of piperidine N-oxide derivatives.

    Reduction: Conversion of the oxamide group to amine derivatives.

    Substitution: Introduction of new functional groups at the trifluoromethyl positions.

Scientific Research Applications

N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-N’-[3-(trifluoromethyl)phenyl]oxamide has been explored for various scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Pharmaceuticals: It has been investigated for its potential use in developing new pharmaceuticals with improved efficacy and reduced side effects.

    Material Science: The compound’s stability and electronic properties make it suitable for use in advanced materials, such as organic semiconductors and fluorinated polymers.

    Biological Studies: It has been used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.

Mechanism of Action

The mechanism of action of N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-N’-[3-(trifluoromethyl)phenyl]oxamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s binding affinity to certain receptors or enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in stabilizing the compound’s interaction with its targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-N’-[3-(trifluoromethyl)phenyl]carbamate
  • N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-N’-[3-(trifluoromethyl)phenyl]urea
  • N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-N’-[3-(trifluoromethyl)phenyl]amide

Uniqueness

N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-N’-[3-(trifluoromethyl)phenyl]oxamide stands out due to its oxamide group, which imparts unique chemical properties and reactivity. The presence of multiple trifluoromethyl groups further enhances its stability and potential for diverse applications.

Properties

IUPAC Name

N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F6N3O2/c18-16(19,20)10-26-6-4-11(5-7-26)9-24-14(27)15(28)25-13-3-1-2-12(8-13)17(21,22)23/h1-3,8,11H,4-7,9-10H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGTYZUMCKTDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.